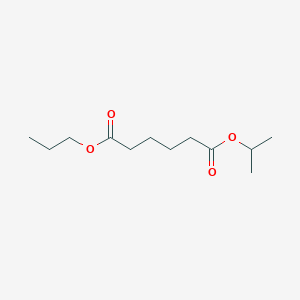

Adipic Acid Propyl 2-Propyl Ester

Description

Adipic Acid Propyl 2-Propyl Ester is a diester derived from adipic acid (hexanedioic acid) and two alcohol moieties: propyl and 2-propyl (isopropyl) groups. Adipic acid esters are widely used as plasticizers, lubricants, and solvents due to their stability, low volatility, and compatibility with polymers . The presence of branched alkyl chains (e.g., 2-propyl) may influence its physical properties, such as boiling point and solubility, compared to linear-chain analogs.

Properties

Molecular Formula |

C12H22O4 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

6-O-propan-2-yl 1-O-propyl hexanedioate |

InChI |

InChI=1S/C12H22O4/c1-4-9-15-11(13)7-5-6-8-12(14)16-10(2)3/h10H,4-9H2,1-3H3 |

InChI Key |

BRSDLEQLFZWDFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CCCCC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Adipic Acid Propyl 2-Propyl Ester

Direct Esterification Method

The most common and industrially practiced method for preparing this compound is the direct esterification of adipic acid with n-propyl alcohol under acidic catalysis.

Process Overview

- Reactants: Adipic acid (hexanedioic acid), n-propyl alcohol (1-propanol), and concentrated sulfuric acid as catalyst.

- Reaction Conditions: Heating under reflux with stirring to maintain boiling and continuous removal of water formed during the esterification.

- Purification: The reaction mixture is washed with water to remove residual acid and impurities, followed by treatment with a refining agent and filtration.

Detailed Steps

| Step Number | Description | Chemicals/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1. Esterification | Mix adipic acid, n-propyl alcohol, and concentrated sulfuric acid in a reactor. Heat to boiling with stirring under reflux. | Adipic acid, n-propyl alcohol, sulfuric acid, reflux, boiling | Ester formation with continuous removal of water to drive equilibrium forward |

| 2. Water Washing | Add water to the esterified mixture, stir, allow phase separation, and remove the aqueous layer. | Water addition, stirring, phase separation | Removal of residual acid and soluble impurities |

| 3. Refining | Add a refining agent composed of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate in a weight ratio of 1:1:2:1. Stir for 1 hour. | Refining agent (Ca(OH)2, Mg(OH)2, activated carbon, MgSO4), stirring | De-colorization, removal of impurities, and stabilization of product |

| 4. Filtration | Filter the refined mixture to obtain the purified this compound product. | Filtration | Removal of solid impurities and refining agent residues |

Performance Data

- Product purity: 99.5%

- Color: Less than No. 30 on the platinum-cobalt colorimetric scale

- Advantages: Avoids high-vacuum refining steps, reducing equipment investment and production costs, improving market competitiveness.

This method is described in detail in patent CN101891611B, which also provides specific embodiments and quantitative data for scaling up the process industrially.

Photochemical Reductive Dimerization of Acrylic Acid Esters

An alternative, less conventional method involves the photochemical reductive dimerization of acrylic acid esters to form adipic acid esters.

Process Overview

- Reactants: Acrylic acid esters (e.g., propyl acrylate), iron carbonyl compound as a catalyst, and a hydroxy compound (water, alcohol, or phenol).

- Reaction Conditions: Exposure to actinic light (ultraviolet or visible light) to initiate photochemical reaction, followed by optional heating.

- Outcome: Formation of adipic acid esters via dimerization of acrylic acid esters with high yield and minimal by-products.

Key Features

- The method uses a simple apparatus suitable for industrial scale.

- Yields are reported to be good, with fewer by-products compared to older methods such as the potassium-mercury amalgam method.

- Suitable acrylic acid esters include alkyl esters with 1 to 12 carbon atoms; propyl acrylate is particularly relevant for this compound synthesis.

This method is documented in US Patent 3,491,005 and represents a photochemical approach to adipic acid ester synthesis.

Comparative Analysis of Preparation Methods

| Method | Reaction Type | Catalyst | Conditions | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Esterification | Acid-catalyzed esterification | Concentrated sulfuric acid | Heating under reflux, water removal | 99.5 | High purity, industrially established, cost-effective | Requires acid catalyst handling, potential corrosion |

| Photochemical Reductive Dimerization | Photochemical dimerization | Iron carbonyl compound | Actinic light exposure, optional heating | High yield (quantitative purity not specified) | Cleaner reaction, fewer by-products | Requires specialized light source, less common industrially |

| Enzymatic Catalysis (Emerging) | Enzyme-catalyzed esterification | Lipases | Mild temperature, ambient pressure | Potentially high | Environmentally friendly, selective | Currently limited industrial data, enzyme cost |

Summary Table of Direct Esterification Process Parameters and Outcomes (From CN101891611B)

| Parameter | Value/Condition | Notes |

|---|---|---|

| Adipic acid quantity | 200 kg (example scale) | Double centner unit |

| n-Propyl alcohol quantity | 85 kg | Stoichiometric excess to drive reaction |

| Catalyst | 0.3 kg concentrated sulfuric acid | Vitriol oil |

| Reaction temperature | Boiling under reflux | Maintained until no water formed |

| Water washing volume | 50 kg water | For removal of acid and impurities |

| Refining agent composition | Ca(OH)2:Mg(OH)2:GAC:MgSO4 = 1:1:2:1 by weight | Activated carbon (GAC) for decolorization |

| Refining agent quantity | 0.5-0.7 kg | Per batch scale |

| Refining time | 1 hour | Stirring for effective purification |

| Product purity | 99.5% | High purity suitable for industrial use |

| Product color | < No. 30 (platinum-cobalt scale) | Indicates low impurity/color |

Chemical Reactions Analysis

Types of Reactions: Adipic Acid Propyl 2-Propyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield adipic acid and propyl alcohol.

Oxidation: The ester can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.

Major Products Formed:

Hydrolysis: Adipic acid and propyl alcohol.

Oxidation: Various oxidized derivatives of the ester.

Substitution: Products depend on the substituent introduced.

Scientific Research Applications

Adipic Acid Propyl 2-Propyl Ester has a wide range of applications in scientific research and industry:

Chemistry: It is used as a reagent in the solid-state polymerization of nylon analogs.

Biology: The ester can be used in the synthesis of biologically active compounds and as a plasticizer in the production of biocompatible materials.

Medicine: It is involved in the formulation of pharmaceutical ingredients and drug delivery systems.

Industry: The ester is used in the production of plasticizers, perfumes, lubricants, and solvents.

Mechanism of Action

The mechanism of action of Adipic Acid Propyl 2-Propyl Ester involves its interaction with various molecular targets and pathways. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic centers to form new bonds. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of adipic acid and propyl alcohol .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of Adipic Acid Propyl 2-Propyl Ester with structurally similar compounds:

*Estimated data based on structural analogs.

Key Observations:

- Molecular Weight and Boiling Points: this compound has a lower molecular weight than DOA, a commercial plasticizer, which likely results in a lower boiling point (~250–280°C vs. 385°C for DOA). Branching in the 2-propyl group reduces intermolecular forces compared to linear esters, further lowering the boiling point .

Metabolic and Environmental Profiles

- Metabolism: Esters of adipic acid are typically hydrolyzed into adipic acid and the corresponding alcohols. For example, DOA metabolizes into 2-ethylhexanol and adipic acid, which are excreted or further oxidized . This compound would likely follow a similar pathway, releasing propyl and isopropyl alcohols.

- Toxicity: Limited data exist for the specific compound, but adipic acid esters generally exhibit low acute toxicity. Branching may reduce biodegradability compared to linear esters .

Q & A

Q. Methodological Answer :

- ¹³C NMR : Assign carbonyl carbons (~170 ppm) and propyl chain carbons (δ 10–70 ppm).

- HSQC/HMBC : Correlate proton and carbon shifts to confirm ester linkages.

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 230.1884 for C₁₂H₂₂O₄) validates molecular formula.

- IR Spectroscopy : Confirm ester C=O (1740 cm⁻¹) and absence of -OH stretches (2500–3500 cm⁻¹) .

Basic: How can the purity of this compound be assessed post-synthesis?

Q. Methodological Answer :

- GC-MS : Quantify purity using a polar capillary column (e.g., DB-WAX) and compare retention times to commercial standards.

- Melting Point : Pure esters are typically liquids; solid residues indicate unreacted adipic acid.

- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C: 62.58%, H: 9.63%) .

Advanced: How should researchers resolve contradictions in thermal stability data for this compound?

Methodological Answer :

Discrepancies in decomposition temperatures (Td) may arise from experimental setups:

- TGA : Use inert atmosphere (N₂) and standardized heating rates (10°C/min).

- DSC : Compare oxidative vs. non-oxidative conditions.

- Replicate Studies : Conduct triplicate runs to assess reproducibility.

- Statistical Analysis : Apply ANOVA to evaluate significance of observed differences .

Advanced: What mechanistic insights guide the transesterification of this compound with alternative alcohols?

Methodological Answer :

Transesterification proceeds via nucleophilic acyl substitution. Key considerations:

- Catalyst Selection : Base catalysts (e.g., NaOCH₃) deprotonate alcohols, enhancing nucleophilicity.

- Le Chatelier’s Principle : Use excess alcohol to shift equilibrium.

- Kinetic Monitoring : Track ester exchange via ¹H NMR (disappearance of propyl proton signals) .

Basic: What safety protocols are critical when handling this compound in lab settings?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves and safety goggles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Waste Disposal : Collect in halogen-free containers for incineration .

Advanced: How can computational chemistry predict the environmental persistence of this compound?

Q. Methodological Answer :

- QSPR Models : Correlate molecular descriptors (logP, polar surface area) with biodegradation rates.

- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments.

- Ecotoxicity Assays : Combine with Daphnia magna or algal growth inhibition tests to validate predictions .

Advanced: What strategies minimize batch-to-batch variability in large-scale synthesis of this compound?

Q. Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, catalyst concentration) using response surface methodology.

- Quality Control : Validate each batch via GC-FID and NMR against a reference standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.